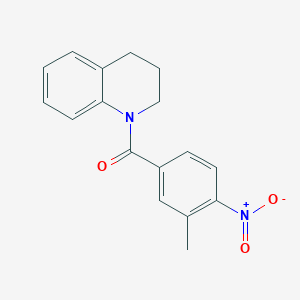![molecular formula C7H8N4 B3259138 7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine CAS No. 31375-19-6](/img/structure/B3259138.png)
7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine
Übersicht
Beschreibung
7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine and its derivatives are significant in organic chemistry due to their broad applications as bioactive compounds with multiple biological activities. Notably, the synthesis of 7,8‐Dihydropyrimido[5,4‐d]pyrimidines involves treatment of 9-aryl-6-cyanopurines with primary amines, followed by a sequence of nucleophilic attacks, ring openings, and intramolecular cyclization, producing structures with potential biological significance (Carvalho et al., 2007).
Biological Activities
These compounds are explored for their antimicrobial and anti-inflammatory properties. A study on thienopyrimidine derivatives, which are structurally related, demonstrated remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018). Additionally, pyrimidine derivatives have shown inhibitory activity against various targets in biological systems, such as dihydrofolate reductases, indicating potential in cancer research and therapy (Ho et al., 1972).
Antitumor and Antiviral Properties
Some derivatives exhibit significant antitumor activities, as shown in studies involving dihydrofolate reductase inhibitors, highlighting their potential in developing new cancer treatments (Grivsky et al., 1980). Additionally, certain bicyclic pyrimidine nucleosides have been tested for antiviral activity against a range of viruses, offering insights into new therapeutic agents (Loakes et al., 1995).
Synthesis of Novel Compounds
Research in this area also focuses on the synthesis of novel compounds, such as fused uracils, providing a basis for further exploration of their biological activities. The aza Wittig-type reaction, for example, leads to the formation of functionalized pyrimido[4,5-d]pyrimidines (Molina et al., 1990).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-3-6-2-8-4-10-7(6)11-5/h3-4H,2H2,1H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMPTERAYATUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CN=CNC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



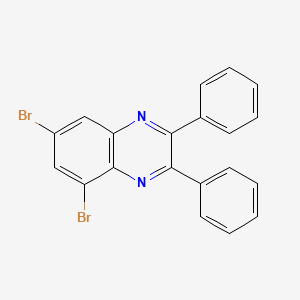
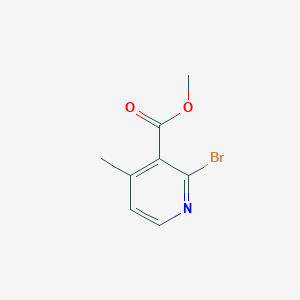
![7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3259070.png)
![N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3259086.png)
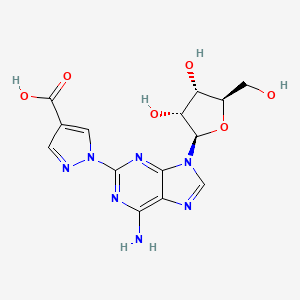
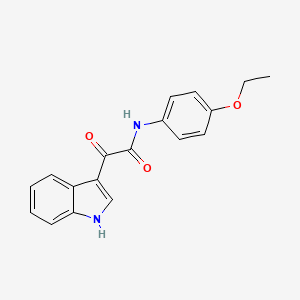
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3259112.png)
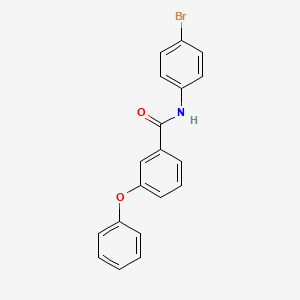
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B3259118.png)
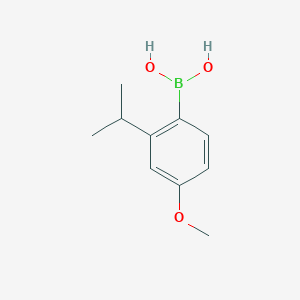
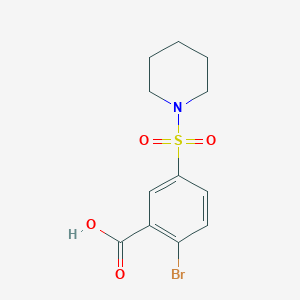
![1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea](/img/structure/B3259132.png)
![Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl-](/img/structure/B3259135.png)
